

Comprehensive Application Notes and Protocols for Ftaxilide In Vitro Antibacterial Assays

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ftaxilide

CAS No.: 19368-18-4

Cat. No.: S003711

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Introduction and Background

Ftaxilide (INN; trade name Histanorm) is a synthetic compound with demonstrated antibacterial properties, primarily investigated for its potential as an **antituberculosis agent**. With the chemical name **2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid** (CAS Registry Number: 19368-18-4), **Ftaxilide** represents a promising candidate in antimicrobial research, particularly in addressing the growing challenge of **drug-resistant pathogens**. The compound has been characterized as having **antibacterial property** and has been used as an **antiseptic**, suggesting potential applications in both therapeutic and preventive contexts. [1] [2]

The **mechanism of action** of **Ftaxilide**, while not fully elucidated, appears to involve disruption of bacterial cellular processes, potentially through interaction with essential bacterial enzymes or cellular structures. As antimicrobial resistance continues to escalate globally, with the spread of **drug-resistant pathogens** posing a serious threat to successful treatment of microbial diseases, the investigation of novel antibacterial agents like **Ftaxilide** has taken on increased importance. Research into compounds with antibacterial properties typically focuses on their efficacy against both gram-positive and gram-negative bacteria, minimum inhibitory concentrations, and potential cytotoxic effects on host cells. [3]

Physicochemical Properties and Formulation

Structural Characteristics

Ftaxilide possesses specific **molecular properties** that influence its bioavailability, solubility, and interaction with biological systems. The compound has a molecular formula of **C₁₆H₁₅NO₃** and a molecular weight of **269.30 g/mol**. Its structure features both carboxylic acid and amide functional groups, contributing to its potential for hydrogen bonding and interaction with biological targets. The **lipophilicity** of **Ftaxilide**, as indicated by its LogP value of approximately 3.33, suggests moderate hydrophobicity, which can influence membrane permeability and cellular uptake. [2] [4]

Table 1: Physicochemical Properties of **Ftaxilide**

Property	Value	Relevance
Molecular Weight	269.30 g/mol	Determines diffusion rates and membrane permeability
Molecular Formula	C ₁₆ H ₁₅ NO ₃	Elemental composition and potential for molecular interactions
LogP	3.33	Indicates moderate lipophilicity, favoring membrane penetration
Hydrogen Bond Donors	2	Potential for specific interactions with biological targets
Hydrogen Bond Acceptors	3	Influences solubility and protein binding
PSA (Polar Surface Area)	66.4 Å ²	Affects transport properties and bioavailability
Boiling Point	375.3°C	Important for storage and processing conditions

Solubility and Storage

The **solubility profile** of **Ftaxilide** is a critical consideration for in vitro assay design. **Ftaxilide** is sparingly soluble in aqueous solutions but demonstrates good solubility in **DMSO** (≥ 40 mg/mL or ~ 148.53 mM), making it suitable for preparing stock solutions for biological testing. For in vitro assays, recommended **storage conditions** for powder formulations are at -20°C for long-term stability (3 years) or 4°C for shorter periods (2 years). Stock solutions in DMSO maintain stability for up to 6 months at -80°C or 1 month at -20°C . It is crucial to protect the compound from excessive light and moisture to preserve its chemical integrity. [4]

Table 2: Formulation Considerations for **Ftaxilide**

Aspect	Recommended Approach	Notes
Stock Solution	Prepare in DMSO at 10-100 mM	Ensures solubility and allows for accurate dilution
Working Solutions	Dilute in assay buffer or culture medium	Final DMSO concentration should not exceed 1%
Aqueous Formulation	Use co-solvents (e.g., Tween 80, PEG)	Enhances solubility in aqueous systems
In Vivo Formulations	0.5% CMC Na suspension or 10% DMSO:90% corn oil	For potential animal studies
Storage Conditions	-20°C (powder), -80°C (DMSO stocks)	Prevents degradation and maintains potency

Antibacterial Activity Profile

Spectrum of Activity

Research indicates that **Ftaxilide** exhibits a **novel antituberculosis activity**, suggesting specific efficacy against *Mycobacterium tuberculosis*. While comprehensive spectrum data against a broad range of bacterial species is limited in the available literature, the compound's described mechanism and structural

characteristics suggest potential activity against both gram-positive and gram-negative organisms. For reference, similar antibacterial compounds typically show varying efficacy across bacterial types, with common patterns of **susceptibility variation** observed in antibacterial screening. [2] [4]

In general antibacterial research, it has been observed that different bacterial species exhibit **varying sensitivity** to antibacterial agents. For instance, in studies of essential oils with antibacterial properties, *Bacillus subtilis* has been identified as often being **highly susceptible**, while *Klebsiella pneumoniae* frequently demonstrates **lower sensitivity**. This pattern may provide context for understanding potential susceptibility trends that could be observed with **Ftaxilide**, though compound-specific testing is essential. [3]

Efficacy and Potency

The **antibacterial efficacy** of **Ftaxilide** has been demonstrated in preliminary studies, though comprehensive minimum inhibitory concentration (MIC) data against a broad spectrum of bacteria requires further investigation. Available information classifies **Ftaxilide** as a **novel antituberculosis agent**, indicating specific potency against mycobacterial species. The compound's previously described use as an **antiseptic** further supports its antibacterial properties at appropriate concentrations. [2] [4]

Table 3: Antibacterial Activity Profile of **Ftaxilide**

Bacterial Category	Reported Activity	Potential Applications
Mycobacterium tuberculosis	Novel antituberculosis agent	Treatment of tuberculosis, including drug-resistant strains
General Bacterial Spectrum	Antibacterial property, antiseptic	Broad-spectrum antimicrobial applications
Gram-positive Bacteria	Expected activity based on profile	Skin infections, soft tissue infections
Gram-negative Bacteria	Expected activity based on profile	Urinary tract infections, gastrointestinal infections

Experimental Protocols

Preparation of Ftaxilide Solutions

Principle: Proper preparation of **Ftaxilide** solutions is critical for obtaining reliable and reproducible results in antibacterial assays. The protocol below ensures consistent stock and working solutions while maintaining compound stability.

Materials:

- **Ftaxilide** powder (purity $\geq 98\%$)
- Anhydrous DMSO (cell culture grade)
- Sterile water or appropriate buffer
- Tween 80 (for aqueous formulations)
- Sterile glass vials or microcentrifuge tubes

Procedure:

- **Primary Stock Solution (100 mM):**
 - Accurately weigh 26.93 mg **Ftaxilide** powder.
 - Transfer to a sterile 1 mL glass vial.
 - Add 1.0 mL anhydrous DMSO to achieve 100 mM concentration.
 - Vortex for 2-3 minutes until completely dissolved.
 - Aliquot into smaller volumes (50-100 μL) to avoid freeze-thaw cycles.
 - Store at -80°C for long-term use (6 months stability).
- **Intermediate Stock Solution (10 mM):**
 - Dilute 10 μL of 100 mM primary stock in 90 μL DMSO.
 - Vortex to ensure complete mixing.
 - Use immediately or store at -20°C for up to 1 month.
- **Working Solutions for Assays:**
 - Prepare dilutions in culture medium or assay buffer immediately before use.
 - Maintain final DMSO concentration below 1% (v/v) to avoid cellular toxicity.
 - For aqueous compatibility, use formulation with 10% DMSO, 5% Tween 80, and 85% saline. [4]

Broth Microdilution Method for MIC Determination

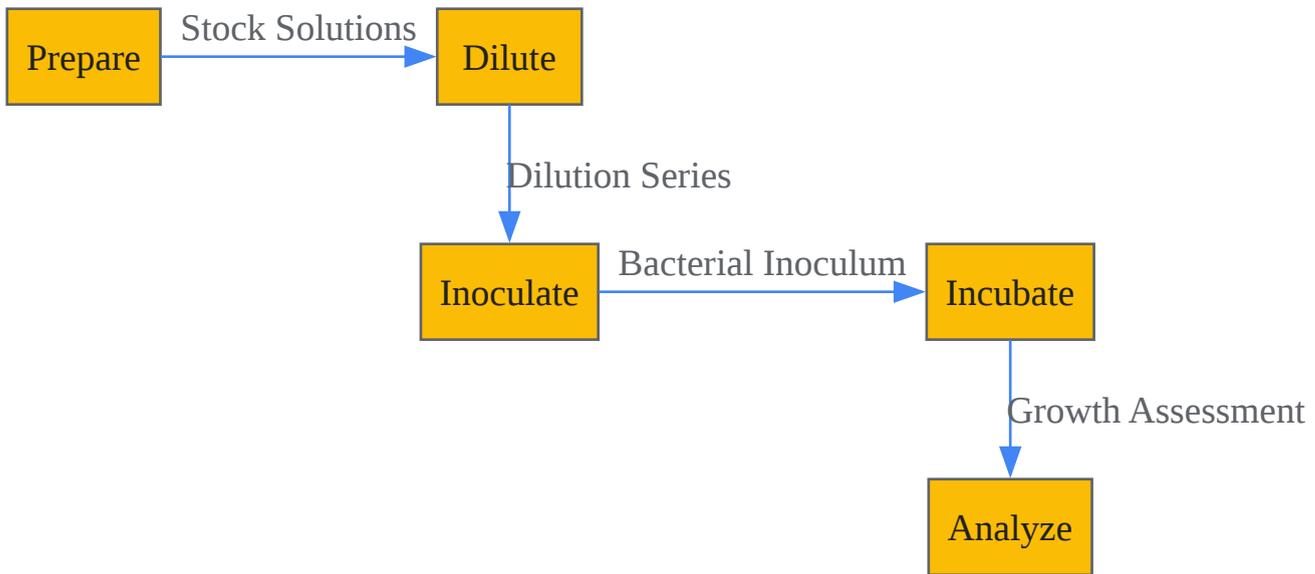
Principle: The broth microdilution method is a standardized technique for determining the **minimum inhibitory concentration** (MIC) of antibacterial agents. This method provides quantitative data on the lowest concentration of **Ftaxilide** that inhibits visible bacterial growth.

Materials:

- Sterile 96-well round-bottom microplates
- Mueller-Hinton broth (for standard bacteria) or Middlebrook 7H9 for mycobacteria
- Logarithmic-phase bacterial culture (adjusted to 1×10^6 CFU/mL)
- Sterile multichannel pipettes and reservoirs
- Microplate shaker/incubator

Procedure:

- **Preparation of Dilution Series:**
 - Add 100 μ L of broth to all wells of the microplate.
 - Add 100 μ L of **Ftaxilide** working solution (prepared at $2 \times$ the highest test concentration) to the first well.
 - Perform serial two-fold dilutions across the plate using a multichannel pipette.
 - Include growth control (medium + bacteria) and sterility control (medium only).
- **Inoculation and Incubation:**
 - Add 100 μ L of bacterial suspension (final concentration 5×10^5 CFU/mL) to all test wells.
 - Seal plates with sterile adhesive covers to prevent evaporation.
 - Incubate at appropriate conditions (37°C for 18-24 hours for most bacteria; extended for mycobacteria).
- **Reading and Interpretation:**
 - Examine wells for visible turbidity indicating bacterial growth.
 - The MIC is the lowest concentration of **Ftaxilide** that completely inhibits visible growth.
 - Confirm results by adding resazurin indicator (0.015% w/v) and incubating for 2-4 hours.
 - A color change from blue to pink indicates metabolic activity and thus bacterial growth. [3]



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Figure 1: MIC Determination Workflow - This diagram illustrates the sequential steps for determining the minimum inhibitory concentration of **Ftaxilide** using the broth microdilution method.

Agar Disc Diffusion Assay

Principle: The disc diffusion method provides a qualitative assessment of **antibacterial activity** and is particularly useful for initial screening. This method measures the zone of inhibition around a disc impregnated with **Ftaxilide**, indicating bacterial susceptibility.

Materials:

- Mueller-Hinton agar plates (standardized depth of 4 mm)
- Sterile blank paper discs (6 mm diameter)
- Bacterial suspension standardized to 0.5 McFarland turbidity standard ($\sim 1 \times 10^8$ CFU/mL)
- Sterile forceps
- Incubator set to appropriate temperature

Procedure:

- **Preparation of Test Plates:**
 - Inoculate agar plates uniformly with test bacteria using a sterile swab.

- Allow surface to dry for 5-15 minutes before applying discs.
- **Application of Discs:**
 - Impregnate sterile discs with 50 μ L of **Ftaxilide** solution at desired concentrations.
 - Include positive control (known antibiotic) and negative control (DMSO only).
 - Apply discs to inoculated agar surface and gently press to ensure contact.
- **Incubation and Measurement:**
 - Invert plates and incubate at 37°C for 18-24 hours.
 - Measure zones of inhibition in millimeters using calipers.
 - Interpret results according to CLSI guidelines where available.
 - Record mean values from triplicate experiments. [3]

Time-Kill Kinetics Assay

Principle: Time-kill studies evaluate the **bactericidal activity** of **Ftaxilide** over time, providing information on the rate and extent of bacterial killing. This method helps determine whether the compound is bacteriostatic or bactericidal.

Materials:

- Logarithmic-phase bacterial culture
- Sterile centrifuge tubes
- Colony counting equipment (spreaders, agar plates)
- shaking water bath or incubator

Procedure:

- **Setup of Time Points:**
 - Expose standardized bacterial suspension ($\sim 1 \times 10^6$ CFU/mL) to **Ftaxilide** at multiples of MIC (e.g., 0.5 \times , 1 \times , 2 \times , 4 \times MIC).
 - Include growth control without **Ftaxilide**.
 - Incubate under appropriate conditions with shaking if necessary.
- **Sampling and Enumeration:**
 - Remove aliquots at predetermined time intervals (0, 2, 4, 6, 8, 12, 24 hours).

- Perform serial 10-fold dilutions in sterile saline or broth.
 - Plate appropriate dilutions onto agar media for colony counting.
 - Incubate plates for 18-48 hours before counting colonies.
- **Data Analysis:**
 - Calculate CFU/mL for each time point.
 - Plot \log_{10} CFU/mL versus time to generate kill curves.
 - A ≥ 3 - \log_{10} reduction in CFU/mL compared to initial inoculum indicates bactericidal activity. [3]

Cytotoxicity Assessment

Cell Viability Assays

Principle: Assessing **cytotoxicity** is essential for evaluating the potential therapeutic utility of **Ftaxilide**. Cell viability assays measure the detrimental effects of the compound on mammalian cells, providing preliminary safety data.

Materials:

- Mammalian cell lines (e.g., HEK293, HepG2, Vero)
- Cell culture medium and supplements
- 96-well tissue culture plates
- Cytotoxicity assay kit (MTT, MTS, XTT, or resazurin)
- Microplate reader

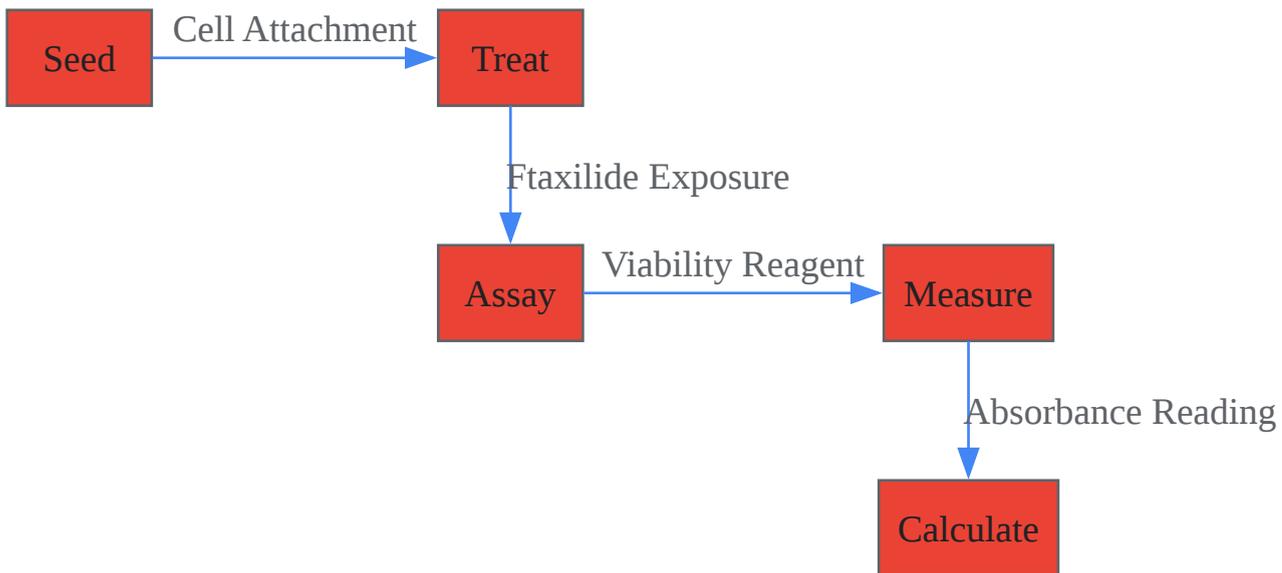
Procedure:

- **Cell Culture and Treatment:**
 - Seed cells in 96-well plates at optimal density (typically $5-10 \times 10^3$ cells/well).
 - Incubate for 24 hours to allow cell attachment.
 - Treat with **Ftaxilide** at concentrations spanning the anticipated antibacterial range.
 - Include vehicle control (DMSO at same concentration as test wells) and positive control for cytotoxicity.
- **Viability Assessment:**

- Incubate for 24-72 hours depending on cell doubling time.
- Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours.
- Dissolve formazan crystals with DMSO or specified solvent.
- Measure absorbance at 570 nm with reference wavelength at 630 nm.

- **Data Calculation:**

- Calculate percentage viability compared to vehicle-treated control.
 - Determine IC₅₀ values using nonlinear regression analysis.
 - Compare cytotoxic concentrations with antibacterial MIC values to establish **therapeutic index**.
- [5]



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*Figure 2: Cytotoxicity Assessment Workflow - This diagram illustrates the key steps in evaluating the cytotoxic effects of **Ftaxilide** on mammalian cells, an essential component of safety profiling.*

Hemocompatibility Testing

Principle: For potential systemic administration, evaluating **hemolytic activity** is crucial to assess **Ftaxilide**'s compatibility with blood components.

Materials:

- Fresh whole blood (human or appropriate animal model)

- Phosphate buffered saline (PBS)
- Centrifuge tubes
- Spectrophotometer

Procedure:

- **Sample Preparation:**
 - Dilute fresh whole blood in PBS to achieve approximately 5% hematocrit.
 - Add **Ftaxilide** at various concentrations to blood suspension.
 - Include positive control (Triton X-100 for complete hemolysis) and negative control (PBS only).
- **Incubation and Analysis:**
 - Incubate at 37°C for 1 hour with gentle mixing.
 - Centrifuge at 1000×g for 10 minutes.
 - Measure hemoglobin release in supernatant at 540 nm.
 - Calculate percentage hemolysis compared to positive control.
- **Interpretation:**
 - Hemolysis below 5% is generally considered acceptable for intravenous formulations.
 - Higher hemolysis may indicate incompatibility with blood components. [5]

Safety and Handling

Toxicity Profile: Preclinical toxicology data for **Ftaxilide** indicates an **LD₅₀** of 4500 mg/kg orally in mice, with reported effects including **analgesia** and impacts on **inflammatory mediation**. This suggests a relatively favorable acute toxicity profile, though comprehensive toxicological assessment is necessary for full characterization. [2]

Handling Precautions:

- Use appropriate personal protective equipment including lab coat, gloves, and safety glasses.
- Handle powders in a fume hood to avoid inhalation.
- Follow standard laboratory procedures for chemical handling and disposal.
- All TargetMol products are for research purposes only and cannot be used for human consumption. [1]

Regulatory Status: **Ftaxilide** is currently approved for research use only and not for human therapeutic application. Researchers should comply with institutional biosafety guidelines and obtain appropriate approvals for laboratory work involving antibacterial compounds.

Data Analysis and Interpretation

Quality Control Measures

Control Systems: Implement appropriate controls to ensure assay validity and reproducibility:

- **Positive controls:** Use reference antibiotics with known activity against test organisms.
- **Negative controls:** Include vehicle-only treatments to account for solvent effects.
- **Growth controls:** Verify adequate bacterial growth in untreated wells.
- **Sterility controls:** Confirm medium sterility and aseptic technique.

Acceptance Criteria:

- Reference antibiotics should yield MIC values within established quality control ranges.
- Coefficient of variation for replicate measurements should not exceed 20%.
- Zone diameter measurements for reference antibiotics should be within CLSI-specified ranges.

Statistical Analysis

Data Interpretation:

- Perform experiments in **triplicate** with at least two independent replicates.
- Express quantitative data as mean \pm standard deviation.
- Use appropriate statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) for group comparisons.
- Consider concentration-response relationships using nonlinear regression analysis.

Therapeutic Index Calculation:

- Calculate **selectivity index** as ratio of IC_{50} (mammalian cells) to MIC (bacteria).
- Higher values indicate better selectivity for bacterial targets over host cells.
- A selectivity index >10 is generally desirable for further development. [5]

Troubleshooting and Technical Notes

Common Issues and Solutions:

Table 4: Troubleshooting Guide for **Ftaxilide** Antibacterial Assays

Problem	Potential Cause	Solution
Poor solubility in aqueous media	High lipophilicity of Ftaxilide	Use co-solvents (DMSO \leq 1%), surfactants, or cyclodextrins
Inconsistent MIC results	Inoculum density variation	Standardize bacterial suspension using turbidity standards
Precipitation in culture media	Compound aggregation	Filter sterilize after dissolution, use fresh preparations
High background in cytotoxicity assays	Compound interference with assay	Include compound-only controls, alternative detection methods
Large variability in zone diameters	Non-uniform inoculation	Ensure even bacterial lawn, standardized technique

Technical Notes:

- **Ftaxilide** solutions are light-sensitive; minimize exposure during procedures.
- For mycobacterial studies, extend incubation periods to 7-14 days.
- Consider protein binding effects by supplementing media with serum albumin.
- Evaluate stability in assay conditions by pre-incubating in media before testing.

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